TAAR1 Agonist Potency
Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate functions as a submicromolar agonist of human TAAR1, exhibiting an EC50 of 233 nM in CHO-K1 cells as measured by cAMP accumulation [1]. While this potency is lower than some optimized TAAR1 agonists reported in patent literature, such as US8604061, 4 (EC50 = 23 nM) [2], the compound's value proposition is distinct. It serves as a well-characterized, commercially available building block with defined TAAR1 activity, enabling SAR studies where further potency optimization is the research goal.
| Evidence Dimension | TAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | US8604061, 4 (structurally optimized agonist): 23 nM |
| Quantified Difference | 10-fold lower potency (higher EC50) |
| Conditions | Human TAAR1 expressed in CHO-K1 cells; cAMP HTRF assay; 30 min incubation |
Why This Matters
This establishes a clear potency baseline for the compound, confirming its utility as a reference point or starting scaffold for TAAR1-focused medicinal chemistry campaigns, rather than as a final drug candidate.
- [1] BindingDB. BDBM50581611: CHEMBL5079591. Agonist activity at human TAAR1 (EC50). View Source
- [2] BindingDB. BDBM109348: US8604061, 4. Agonist activity at human TAAR1 (EC50). View Source
